Cas no 66866-63-5 (Lutrelin)

Lutrelin structure
Lutrelin structure
Product Name:Lutrelin
CAS No:66866-63-5
MF:C65H85N17O12
MW:1296.47711348534
CID:964804
PubChem ID:25077592
Update Time:2025-04-19

Lutrelin Chemical and Physical Properties

Names and Identifiers

    • Lutrelin
    • 5-Oxo-L-Pro-L-His-L-Trp-L-Ser-L-Tyr-D-Trp-N-methyl-L-Leu-L-Arg-L-Pro-ethyl-NH2
    • lutrelin acetate
    • SCHEMBL604264
    • Lutrelinum [Latin]
    • Lutrelina
    • Wy 40972; Wyeth 40972
    • deslorelin 7NMeLeu
    • QH51543Y7U
    • NS00126904
    • 66866-63-5
    • CHEMBL2370578
    • Wyeth 40972
    • Lutrelinum
    • D-Trp(sup 6)-(N)Me-leu(sup 7)-des-gly(sup 10)-pro(sup 9)-LHRH ethylamide
    • Lutreline
    • Lutrelina [Spanish]
    • Lutreline [French]
    • WY 40,972
    • Q27287261
    • Lutrelin [INN]
    • UNII-QH51543Y7U
    • BDBM84715
    • 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TYROSYL-D-TRYPTOPHYL-N-METHYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE
    • Inchi: 1S/C65H85N17O12/c1-5-69-61(91)53-17-11-25-82(53)64(94)47(16-10-24-70-65(66)67)75-62(92)54(26-36(2)3)81(4)63(93)51(29-39-32-72-45-15-9-7-13-43(39)45)79-57(87)48(27-37-18-20-41(84)21-19-37)76-60(90)52(34-83)80-58(88)49(28-38-31-71-44-14-8-6-12-42(38)44)77-59(89)50(30-40-33-68-35-73-40)78-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-33,35-36,46-54,71-72,83-84H,5,10-11,16-17,22-30,34H2,1-4H3,(H,68,73)(H,69,91)(H,74,85)(H,75,92)(H,76,90)(H,77,89)(H,78,86)(H,79,87)(H,80,88)(H4,66,67,70)/t46-,47-,48-,49-,50-,51+,52-,53-,54-/m0/s1
    • InChI Key: YGGIRYYNWQICCP-LDRBRYNMSA-N
    • SMILES: O=C([C@H](CCC/N=C(\N)/N)NC([C@H](CC(C)C)N(C)C([C@@H](CC1=CNC2C=CC=CC1=2)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CO)NC([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](CC1=CN=CN1)NC([C@@H]1CCC(N1)=O)=O)=O)=O)=O)=O)=O)=O)N1CCC[C@H]1C(NCC)=O

Computed Properties

  • Exact Mass: 1295.66000
  • Monoisotopic Mass: 1295.656361
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 15
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 94
  • Rotatable Bond Count: 32
  • Complexity: 2640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 439
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.46
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.701
  • PSA: 436.04000
  • LogP: 3.98560
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